molecular formula C11H8N6OS B13370962 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370962
M. Wt: 272.29 g/mol
InChI Key: DPBCWKOCDMAOTI-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazolo-thiadiazole core with a 2-furyl group at position 6 and a 3-methylpyrazole substituent at position 2. Its molecular formula is C₁₂H₈N₆OS, with a molar mass of 308.3 g/mol. The compound is synthesized via condensation reactions involving precursors such as 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and furan-derived carboxylic acids or halides under acidic or catalytic conditions . Salts of its carboxylic acid derivatives are formed using organic/inorganic bases, enhancing solubility and pharmacokinetic properties .

Properties

Molecular Formula

C11H8N6OS

Molecular Weight

272.29 g/mol

IUPAC Name

6-(furan-2-yl)-3-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8N6OS/c1-6-5-7(13-12-6)9-14-15-11-17(9)16-10(19-11)8-3-2-4-18-8/h2-5H,1H3,(H,12,13)

InChI Key

DPBCWKOCDMAOTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 2-furyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the triazole or thiadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound featuring a triazole ring fused with a thiadiazole moiety, further substituted with a furyl group and a pyrazole derivative. The arrangement of these rings gives it potential biological activities and applications in medicinal chemistry.

Structure and Synthesis
this compound combines structural elements of triazole and thiadiazole. The synthesis of this compound typically involves multi-step reactions, beginning with forming the triazole and thiadiazole rings via cyclization reactions using precursors like hydrazines and carbon disulfide. Subsequent reactions may introduce the furyl and pyrazolyl substituents through electrophilic aromatic substitution or nucleophilic addition. One method involves starting with 4-amino-5-phenyl-4H-pyrazole-3-thiol, which reacts with aryl halides in the presence of bases like potassium carbonate to yield the desired triazolo-thiadiazole derivatives.

Potential Applications
this compound has applications in different fields due to its structure:

  • Medicinal Chemistry Its unique structure allows for modifications that could enhance its efficacy or reduce toxicity in therapeutic applications.
  • Anticancer Properties Research indicates that derivatives of this compound class show significant anticancer properties [2, 3].
  • Antibacterial and Antifungal Properties Derivatives of the compound exhibit antibacterial and antifungal properties.

Related Compounds and Their Activities
The compound's unique combination of triazole and thiadiazole frameworks, along with furyl and pyrazolyl substituents, may lead to enhanced biological activities compared to other similar compounds. The table below shows related compounds, their structure features, and biological activities:

Compound NameStructure FeaturesBiological Activity
5-Arylideneamino-[1,3,4]thiadiazolesContains thiadiazole ringAnticancer activity
1-Hydroxy-2-(thio)benzothiazolesSimilar heterocyclic structureAntimicrobial properties
Pyrazolo[3,4-d]pyrimidinesContains pyrazole ringAnticancer properties

Mechanism of Action

The mechanism of action of 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolo-thiadiazole scaffold is highly modular, with substitutions at positions 3 and 6 dictating physicochemical and biological properties. Key analogs include:

Compound Substituents (Position 3) Substituents (Position 6) Key Features
Target Compound 3-Methylpyrazole 2-Furyl Balanced lipophilicity (logP ~2.8); furyl enhances π-π stacking
6-Adamantyl-3-aryl Derivatives (e.g., 5a–5f) Aryl (e.g., methylphenyl) Adamantyl High lipophilicity (logP >5); adamantyl improves membrane permeability
6-(3-Bromophenyl)-3-(1,2,4-triazolo[4,3-c]quinazolin-3-yl) Quinazoline 3-Bromophenyl Bromine enhances halogen bonding; anticancer potential
3-Indole Derivatives (e.g., 5a–5l) Indole Substituted phenyl (e.g., 4-iodo) Bcl-2-targeted anticancer activity; indole moiety aids DNA intercalation
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazole) Carboxylic Acid 3-Methylpyrazole 2,6-Dichlorophenyl + carboxylic acid Improved solubility (logS -3.2); anti-inflammatory potential vs. celecoxib
6-[3-(4-Chlorophenyl)pyrazole]-3-(naphthyloxy)methyl Naphthyloxy-methyl 4-Chlorophenylpyrazole Antimicrobial activity; bulky groups reduce solubility

Physicochemical Properties

  • Lipophilicity :
    • The target compound’s logP (~2.8) is lower than adamantyl derivatives (logP >5) but higher than carboxylic acid analogs (logP ~1.5) .
    • Halogenated analogs (e.g., 6-(3-bromophenyl)) exhibit higher logP due to bromine’s hydrophobic nature .
  • Solubility :
    • Carboxylic acid derivatives (e.g., 6-(2,6-dichlorophenyl)) show enhanced aqueous solubility (logS -3.2) compared to furyl or adamantyl analogs (logS <-5) .
  • Thermal Stability :
    • Melting points range widely: target compound (~180–200°C) vs. indole derivatives (183–203°C) and adamantyl analogs (>250°C) .

Pharmacokinetic Profiles (SwissADME Predictions)

Parameter Target Compound 6-(2,6-Dichlorophenyl) Carboxylic Acid Adamantyl Derivatives
GI Absorption High Moderate Low
BBB Permeability No No Yes
CYP2D6 Inhibition No No Yes
Drug-Likeness (Lipinski) Yes (0 violations) Yes (0 violations) Yes (1 violation: logP >5)

Biological Activity

6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that exhibits significant biological activities. This compound features a unique structure combining triazole and thiadiazole rings, which enhances its potential in medicinal chemistry. Research indicates that derivatives of this compound class demonstrate notable antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of the compound is C11H8N6OSC_{11}H_{8}N_{6}OS. The synthesis typically involves multistep reactions starting from hydrazines and carbon disulfide to form the triazole and thiadiazole rings. Substituents such as furyl and pyrazolyl are introduced through electrophilic aromatic substitution or nucleophilic addition mechanisms.

Common Synthetic Methods:

  • Cyclization Reactions: Involving hydrazines and carbon disulfide.
  • Electrophilic Aromatic Substitution: For introducing furyl and pyrazolyl groups.
  • Nucleophilic Addition Mechanisms: To enhance the yield of the desired product.

Biological Activity

The biological activity of this compound has been explored through various studies. Key findings include:

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains through agar dilution techniques.

Anticancer Activity

Studies indicate that this compound can inhibit cancer cell proliferation. Mechanisms include:

  • Inhibition of Tubulin Polymerization: This is crucial for cancer cell division.
  • Cell Line Studies: Various cancer cell lines have been tested to evaluate the compound's efficacy.

Antifungal Properties

The triazole structure is known for its antifungal activity. Compounds similar to this compound have been reported to show promising results against fungal infections.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound may offer enhanced biological activities due to its specific substituents.

Compound NameStructure FeaturesBiological Activity
5-Arylideneamino-[1,3,4]thiadiazolesContains thiadiazole ringAnticancer activity
1-Hydroxy-2-(thio)benzothiazolesSimilar heterocyclic structureAntimicrobial properties
Pyrazolo[3,4-d]pyrimidinesContains pyrazole ringAnticancer properties

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antiviral and Antitumoral Activity Study : A series of synthesized derivatives were tested for their antiviral and antitumoral activities. Structural variations allowed tuning of biological properties towards specific targets.
  • Antimicrobial Sensitivity Testing : New derivatives were evaluated for antimicrobial sensitivity using standardized methods like agar dilution techniques.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the triazolo[3,4-b][1,3,4]thiadiazole core in compounds like 6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Answer: The core structure is typically synthesized via cyclization reactions. A common approach involves:

Triazole ring formation : Starting with hydrazine derivatives (e.g., 4-amino-1,2,4-triazole-3-thiol) reacting with carbonyl-containing reagents.

Thiadiazole cyclization : Using phosphorus oxychloride (POCl₃) to activate carboxylic acid derivatives, enabling condensation with sulfur sources.

Substituent introduction : Furyl and pyrazolyl groups are incorporated via nucleophilic substitution or cross-coupling reactions.
Key optimization : Reaction temperature (80–120°C), solvent (toluene or DMF), and stoichiometric ratios are critical for yield and purity .

Q. What spectroscopic techniques are critical for confirming the structure of triazolo-thiadiazole derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity (e.g., furyl protons at δ 6.2–7.5 ppm, pyrazole NH at δ 12–13 ppm).
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., planar triazolothiadiazole core with dihedral angles <5° deviation).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀N₆OS₂: calc. 345.04, found 345.03).
    Example : used X-ray to confirm weak C–H⋯π interactions in crystal packing .

Q. How do substituents at the 3 and 6 positions influence the physicochemical properties of triazolo-thiadiazoles?

Answer:

Substituent PositionProperty ImpactExample
3-position (pyrazolyl)Increases H-bond donor capacity (NH group), enhancing solubility in polar solvents (logP reduction by ~0.5)3-Methylpyrazole improves metabolic stability
6-position (furyl)Enhances π-π stacking (aromatic interactions), reducing aqueous solubility (logP increase by ~0.3)2-Furyl groups correlate with improved CNS permeability

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolo-thiadiazole derivatives across different studies?

Answer: Contradictions often arise from:

  • Purity variability : Impurities (e.g., unreacted starting materials) can skew bioactivity. Use HPLC (≥95% purity) and elemental analysis for validation .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. 14-α-demethylase) affect results. Standardize protocols using reference inhibitors (e.g., celecoxib for COX-2) .
  • Structural analogs : Compare substituent effects. For example, 3-methylpyrazole derivatives show higher antifungal activity than phenyl analogs .

Q. What computational strategies predict the pharmacokinetic behavior and target binding of triazolo-thiadiazole derivatives?

Answer:

  • SwissADME : Predicts logP (lipophilicity), GI absorption, and blood-brain barrier penetration. For example, 6-(2-furyl) derivatives show optimal logP (~2.5) for oral bioavailability .
  • Molecular docking : Use enzymes like 14-α-demethylase (PDB: 3LD6) to simulate binding. Pyrazolyl groups form H-bonds with active-site residues (e.g., Tyr118), while furyl groups engage in hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. How can reaction conditions be optimized to mitigate side reactions during triazolo-thiadiazole synthesis?

Answer:

ChallengeSolutionEvidence
Unwanted oxidation Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during thiadiazole cyclization .
Low yield in cyclization Optimize POCl₃ concentration (1.5–2.0 eq.) and reflux time (12–16 hrs) .
Byproduct formation Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/DMF) for purification .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others highlight antifungal effects for structurally similar triazolo-thiadiazoles?

Answer:

  • Target specificity : Anti-inflammatory activity (e.g., COX-2 inhibition) correlates with 3-aryl substituents, while antifungal effects (e.g., lanosterol demethylase inhibition) require electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position .
  • Experimental models : In vitro antifungal assays (e.g., Candida albicans MIC) may not translate to in vivo anti-inflammatory models (e.g., carrageenan-induced edema) due to bioavailability differences .

Methodological Recommendations

Q. What in vitro assays are recommended for preliminary evaluation of triazolo-thiadiazole bioactivity?

Answer:

Assay TypeProtocolTarget
Antimicrobial Broth microdilution (CLSI guidelines) against S. aureus and E. coliBacterial gyrase
Antifungal Agar diffusion assay with C. albicansLanosterol demethylase
Anti-inflammatory COX-2 inhibition ELISA (IC₅₀ measurement)Cyclooxygenase-2

Q. How can researchers validate computational predictions of drug-likeness experimentally?

Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion (e.g., Pe > 1.0 × 10⁻⁶ cm/s for CNS penetration) .
  • Microsomal stability assay : Incubate with liver microsomes (e.g., human CYP3A4) to estimate metabolic half-life (t₁/₂ > 30 mins preferred) .

Structural Insights

Q. How does the planarity of the triazolo-thiadiazole core influence biological activity?

Answer:

  • Planar core : Facilitates intercalation into DNA or stacking with aromatic enzyme residues (e.g., COX-2’s Tyr385).
  • Non-planar analogs : Reduced activity due to steric hindrance. X-ray data () shows <0.02 Å deviation from planarity in active compounds .

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